

A Researcher's Guide to Validating Commercial Cyclin H Antibodies

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Compound of Interest

Compound Name: cyclin H

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For researchers in cell biology and drug development, the specificity and reliability of antibodies are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available **Cyclin H** antibodies, offering a side-by-side analysis of their performance based on available validation data. Detailed experimental protocols and visual workflows are included to assist in the rigorous validation of these critical reagents.

Cyclin H is a key regulatory subunit of the Cyclin-Dependent Kinase-Activating Kinase (CAK) complex, which plays a crucial role in both cell cycle progression and transcriptional regulation. The CAK complex, which also includes Cyclin-Dependent Kinase 7 (CDK7) and MAT1, activates other CDKs, thereby controlling cell cycle transitions.^{[1][2]} Furthermore, as a component of the general transcription factor TFIIH, the CAK complex is involved in the phosphorylation of the C-terminal domain of RNA polymerase II, linking the cell cycle machinery with transcription.^{[1][2][3]} Given its central role, ensuring the specificity of antibodies targeting **Cyclin H** is essential for unambiguous experimental results.

Comparison of Commercial Cyclin H Antibodies

The following table summarizes the specifications and validated applications of **Cyclin H** antibodies from several leading commercial vendors. This information has been compiled from publicly available datasheets and provides a basis for selecting an antibody suitable for your specific experimental needs.

Vendor	Catalog Number	Host Species	Clonality	Validated Applications	Recommended Dilutions	Immunogen
Proteintech	10718-1-AP	Rabbit	Polyclonal	WB, IHC, IF/ICC, FC	WB: 1:1000, IHC: 1:1000- 1:4000, IF/ICC: 1:200- 1:800, FC: 0.25 µg per 10 ⁶ cells	Not specified
Cell Signaling Tech	2927	Rabbit	Polyclonal	WB, IP	WB: 1:1000, IP: 1:100	Synthetic peptide near the carboxy-terminus of human Cyclin H[1]
Abcepta	Not specified	Mouse	Monoclonal	WB, IP	WB: 1:1000, IP: 1:500	Not specified
Invitrogen	PA5-23209	Rabbit	Polyclonal	WB, ICC/IF, IHC	Not specified	Not specified
Abclonal	A0995	Rabbit	Polyclonal	WB, IP, ELISA	WB: 1:500- 1:2000, IP: 0.5-4µg per immunoprecipitation	Recombinant protein (or fragment)
Abclonal	A21703	Rabbit	Polyclonal	WB, ELISA	WB: 1:500- 1:2000	Recombinant protein

						(or fragment)
						Synthetic
						peptide
						from
						human
Biorbyt	orb10153	Rabbit	Polyclonal	WB, IHC, ELISA	WB: 1:500- 1:1000, IHC: 1:50- 1:100, ELISA: 1:10000	Cyclin H (amino acids 262- 311)[4]

Experimental Validation Protocols

To ensure the specificity of a chosen **Cyclin H** antibody, it is crucial to perform in-house validation using standardized protocols. Below are detailed methodologies for three common applications: Western Blot (WB), Immunoprecipitation (IP), and Immunohistochemistry (IHC).

Western Blot (WB) Protocol

Western blotting is used to detect the presence and relative abundance of **Cyclin H** protein in a complex mixture. A specific antibody should detect a band at the expected molecular weight of **Cyclin H** (~36-38 kDa).[1][3]

1. Cell Lysis and Protein Quantification:

- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with the primary **Cyclin H** antibody (at the vendor-recommended dilution) overnight at 4°C with gentle agitation.[\[5\]](#)
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP) Protocol

Immunoprecipitation is used to isolate **Cyclin H** and its interacting partners from a cell lysate. A specific antibody will pull down **Cyclin H**, which can then be detected by Western blotting.

1. Cell Lysate Preparation:

- Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.

2. Immunocomplex Formation:

- Incubate the pre-cleared lysate with the primary **Cyclin H** antibody (using the vendor-recommended amount) overnight at 4°C on a rotator.[\[6\]](#)

- Add protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[6]

3. Washing and Elution:

- Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis:

- Analyze the eluted proteins by Western blotting using the **Cyclin H** antibody to confirm the successful immunoprecipitation.

Immunohistochemistry (IHC) Protocol

IHC allows for the visualization of **Cyclin H** expression and subcellular localization within tissues. **Cyclin H** is expected to show nuclear localization.[3]

1. Tissue Preparation:

- Fix paraffin-embedded tissue sections and rehydrate them through a series of graded ethanol washes.
- Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a heat source (e.g., microwave, pressure cooker).[7]

2. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate with the primary **Cyclin H** antibody at the recommended dilution overnight at 4°C.
- Wash with PBS or TBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

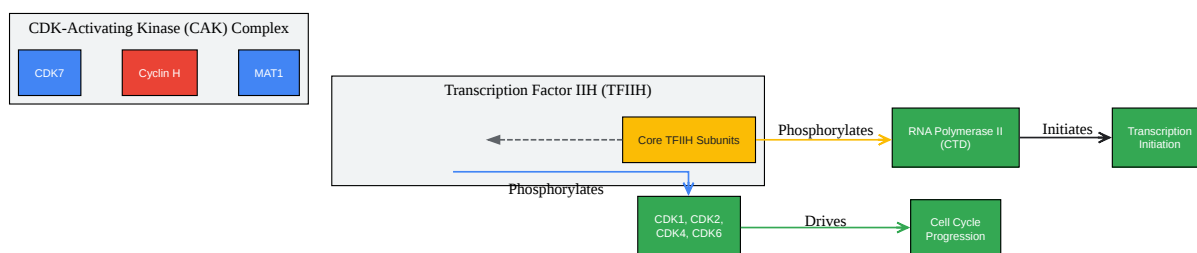
- Wash with PBS or TBS.

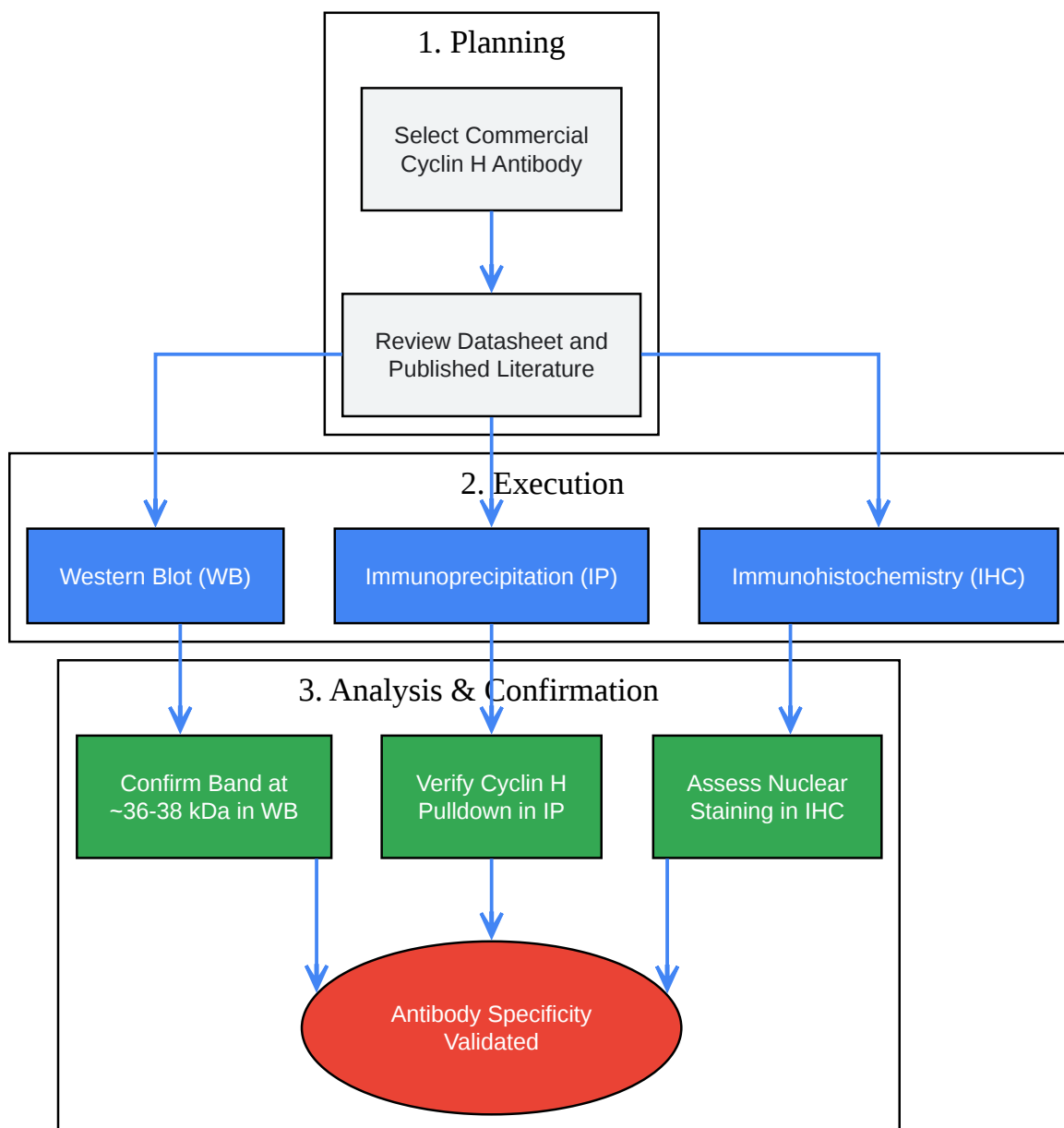
3. Visualization:

- Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine).
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate the sections, clear, and mount with a coverslip.

Visualizing Cyclin H Signaling and Experimental Workflows

To further aid in understanding the biological context and experimental design, the following diagrams were generated using Graphviz.





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References

- 1. Cyclin H Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cyclin H Antibody (#2927) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 3. abcepta.com [abcepta.com]
- 4. Anti-Cyclin H Antibody (A95348) | Antibodies.com [antibodies.com]
- 5. Cyclin H Antibody (#2927) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 6. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cyclin H antibody (10718-1-AP) | Proteintech [ptglab.com]
- To cite this document: BenchChem. [A Researcher's Guide to Validating Commercial Cyclin H Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174606#validating-the-specificity-of-a-commercial-cyclin-h-antibody]

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